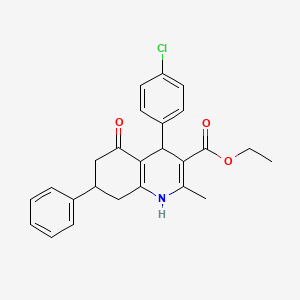![molecular formula C25H32N4O3 B5220339 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known for its unique structure and mechanism of action, which make it an attractive candidate for further research and development.
作用机制
The mechanism of action of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the modulation of various neurotransmitters and their receptors in the brain. This compound acts as a selective antagonist of the serotonin 5-HT1A receptor and a partial agonist of the dopamine D2 receptor. This dual mechanism of action makes it an attractive candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione are complex and depend on various factors, including the dose, route of administration, and duration of exposure. In general, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This modulation can lead to changes in mood, cognition, and behavior.
实验室实验的优点和局限性
The advantages of using 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments include its unique structure and mechanism of action, which make it an attractive candidate for studying the mechanisms of action of various neurotransmitters and their receptors. However, the limitations of using this compound include its complex synthesis method, which requires specialized equipment and expertise, and its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in various fields of science.
2. Development of new analogs of this compound with improved efficacy and fewer side effects.
3. Exploration of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
4. Investigation of the potential of this compound as a tool for studying the mechanisms of action of various neurotransmitters and their receptors.
Conclusion:
In conclusion, 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a unique chemical compound with potential applications in various fields of science. Its complex structure and mechanism of action make it an attractive candidate for further research and development. Future studies on this compound can lead to the development of new drugs with improved efficacy and fewer side effects, as well as a better understanding of the mechanisms of action of various neurotransmitters and their receptors.
合成方法
The synthesis of 1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves several steps, including the reaction of 4-(hexyloxy)benzaldehyde with 2-pyridinecarboxaldehyde to form 4-(hexyloxy)-2-pyridinecarboxaldehyde. This intermediate is then reacted with 1-(4-piperazin-1-ylphenyl)butane-1,3-dione to form the final product. The synthesis of this compound requires specialized equipment and expertise, making it a challenging task.
科学研究应用
1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, this compound has been used to study the mechanisms of action of various neurotransmitters and their receptors. In pharmacology, this compound has been used to develop new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-2-3-4-7-18-32-21-11-9-20(10-12-21)29-24(30)19-22(25(29)31)27-14-16-28(17-15-27)23-8-5-6-13-26-23/h5-6,8-13,22H,2-4,7,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHHIAUWHCNOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hexyloxy)phenyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B5220315.png)
![5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5220319.png)
![1-benzyl-N,N-dimethyl-5-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5220331.png)
![6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5220333.png)
![N-(2-furylmethyl)-2-{3-[3-(6-methyl-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5220355.png)
![benzyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5220370.png)
